N-(1-重氮基甲基)-2,2-二甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

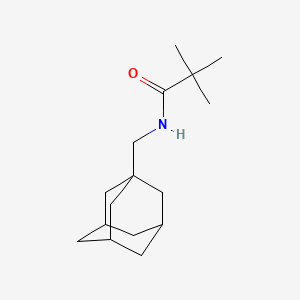

Adamantane derivatives, such as N-(1-adamantylmethyl)-2,2-dimethylpropanamide, belong to a class of compounds known for their unique cage-like structure . They are often used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions with various transition metals . For example, 1-adamantylmethyl compounds of transition metals can be synthesized, which include peralkyls, mixed complexes, and π-acid complexes .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This rigid and virtually stress-free structure contributes to the stability of adamantane and its derivatives .Chemical Reactions Analysis

Adamantane derivatives exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and is known for its rigidity and virtual stress-free nature .科学研究应用

1. 神经和糖尿病治疗金刚烷基化合物(包括 N-(1-金刚烷基甲基)-2,2-二甲基丙酰胺衍生物)在治疗神经疾病和 2 型糖尿病方面具有重要应用。它们在药物设计中的多维价值已得到充分确立,特别是由于其抗病毒能力 (C. S. Chidan Kumar 等人,2015 年)。

2. 抗氧化和抗炎活性某些金刚烷基化合物表现出很强的抗氧化活性,正如过氧化氢自由基清除试验中所示。此外,其中一些化合物在白蛋白变性评估中显示出有希望的抗炎活性 (C. S. Chidan Kumar 等人,2015 年)。

3. 抑制单纯疱疹病毒相关化合物盐酸 N-1-金刚烷基-N-[2-(二甲基氨基)乙氧基]乙酰胺已被发现可以抑制单纯疱疹病毒 1 型复制,对细胞毒性有限。这展示了金刚烷基化合物在抗病毒疗法中的潜力 (K. Rosenthal 等人,1982 年)。

4. 蛋白质结合研究金刚烷基化合物(包括 N-(1-金刚烷基甲基)-2,2-二甲基丙酰胺的变体)已用于蛋白质的结合研究,特别是在涉及人 α(1)-酸性糖蛋白的研究中。这些研究对于了解药物-蛋白质相互作用至关重要 (Y. Higashi 等人,2006 年)。

5. 抗菌和降血糖活性新型 N-(1-金刚烷基)氨基硫代酰胺衍生物(包括类似于 N-(1-金刚烷基甲基)-2,2-二甲基丙酰胺的结构)已显示出对各种微生物具有有效的抗菌活性。此外,这些化合物在糖尿病大鼠中表现出显着的降血糖活性,表明它们在治疗糖尿病中的潜力 (E. S. Al-Abdullah 等人,2015 年)。

6. 化学合成和晶体学这些化合物还与化学合成和晶体学研究有关,提供了对各种化合物的结构方面和反应性的见解。这些信息对于新材料和药物的开发至关重要 (Marifaith. Hackett 等人,1987 年)。

7. 神经退行性疾病治疗1-氨基-3,5-二甲基金刚烷(一种与 N-(1-金刚烷基甲基)-2,2-二甲基丙酰胺密切相关的化合物)已在临床上用于治疗神经退行性疾病。其作用机制涉及抑制 N-甲基-D-天冬氨酸 (NMDA) 受体介导的电流,这些电流与各种神经系统疾病有关 (Michela Giustizieri 等人,2007 年)。

未来方向

属性

IUPAC Name |

N-(1-adamantylmethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXBYINRXFTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantylmethyl)-2,2-dimethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)